molecular formula C8H11NO2 B3387195 1-Acryloylpiperidin-4-one CAS No. 79404-69-6

1-Acryloylpiperidin-4-one

Cat. No. B3387195
CAS RN: 79404-69-6
M. Wt: 153.18 g/mol
InChI Key: XUZOTORSRZQIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acryloylpiperidin-4-one is a chemical compound that has been mentioned in the context of pharmaceutical applications . It is a component of a crystalline form of a compound used for inhibiting Btk, a protein kinase . This compound is used in the treatment of diseases and in the manufacturing of medicaments .


Synthesis Analysis

The synthesis of similar compounds, such as 3-methyl-2,6-dip-toylpiperidine-4-one, involves acylation by 3-chloropropanoychloride and subsequent dehydrohalogenation . The synthesized compound is characterized by spectroscopic techniques and confirmed by X-ray diffraction studies .


Molecular Structure Analysis

The molecule crystallizes in the monoclinic crystal class in the space group C2/c . The piperidine ring adopts a twist boat conformation .

Mechanism of Action

The compound is used for inhibiting Btk, a protein kinase . Btk inhibitors have been used in the treatment of different hematological cancers .

Safety and Hazards

The compound is considered toxic and can be a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The compound is part of a crystalline form used for inhibiting Btk, a protein kinase . This crystalline form is used in the treatment of diseases and in the manufacturing of medicaments . The future directions of this compound could involve further exploration of its potential in pharmaceutical applications, particularly in the treatment of diseases where Btk is a target.

properties

CAS RN

79404-69-6

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-prop-2-enoylpiperidin-4-one

InChI

InChI=1S/C8H11NO2/c1-2-8(11)9-5-3-7(10)4-6-9/h2H,1,3-6H2

InChI Key

XUZOTORSRZQIJN-UHFFFAOYSA-N

SMILES

C=CC(=O)N1CCC(=O)CC1

Canonical SMILES

C=CC(=O)N1CCC(=O)CC1

Origin of Product

United States

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